molecular formula C15H10O4 B1584348 1,2-Dihydroxy-3-methylanthraquinone CAS No. 602-63-1

1,2-Dihydroxy-3-methylanthraquinone

Cat. No. B1584348
CAS RN: 602-63-1
M. Wt: 254.24 g/mol
InChI Key: QPAGCTACMMYJIO-UHFFFAOYSA-N
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Description

1,2-Dihydroxy-3-methylanthraquinone is a dihydroxyanthraquinone that is anthracene-9,10-dione substituted by hydroxy groups at positions 1 and 2 and a methyl group at position 3 .


Synthesis Analysis

The synthesis of 2-substituted 1,3-dihydroxy anthraquinones involves treating phthalic anhydride with 2-methyl resorcinol .


Molecular Structure Analysis

The molecular formula of 1,2-Dihydroxy-3-methylanthraquinone is C15H10O4. It has an average mass of 254.238 Da and a monoisotopic mass of 254.057907 Da . The crystal structure of a similar compound, 1,5-dihydroxy-3,4-dimethoxy-2-methylanthraquinone, was established by X-ray crystallographic analysis .


Chemical Reactions Analysis

Anthraquinones are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds .


Physical And Chemical Properties Analysis

1,2-Dihydroxy-3-methylanthraquinone has a density of 1.5±0.1 g/cm3, a boiling point of 460.3±45.0 °C at 760 mmHg, and a flash point of 246.3±25.2 °C .

Scientific Research Applications

Field

This compound has been studied in the field of oncology , specifically for its effects on osteosarcoma .

Summary of Application

HMA, a Chinese medicine monomer found in the extract of Oldenlandia diffusa, exerts significant inhibitory effects on various tumors . It has been found to inhibit the proliferation and metastasis capacity of osteosarcoma cells .

Methods of Application

The methods used to investigate the effects of HMA on osteosarcoma included RNA-sequence, plasmid infection, RNA interference, Western blotting, and immunofluorescence assay . The proliferation and metastasis capacity of osteosarcoma cells was detected by CCK-8, colony formation, transwell assays, and Annexin V-fluorescein isothiocyanate/propidium iodide staining .

Results

HMA was found to regulate MYC to inhibit osteosarcoma proliferation and DNA damage repair through the PI3K/AKT signaling pathway . It was found to impair homologous recombination repair through the MYC-CHK1-RAD51 pathway .

Application in Anticancer Research

Field

HMA has also been studied in the broader field of anticancer research .

Summary of Application

Anthraquinones, including HMA, are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . They form the core of various anticancer agents .

Methods of Application

The methods used to study the anticancer effects of anthraquinones include cell-based models and key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .

Results

Most of the anthraquinone-based compounds, including HMA, inhibit cancer progression by targeting essential cellular proteins .

Application in Antioxidant Research

Field

HMA has been studied in the field of antioxidant research .

Summary of Application

HMA demonstrates antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Methods of Application

The methods used to study the antioxidant effects of HMA include various in vitro and in vivo models .

Results

HMA was found to exhibit antioxidant activity, although the specific results and quantitative data are not provided in the source .

Application in Antiviral Research

Field

HMA has been studied in the field of antiviral research .

Summary of Application

HMA is used to study the inhibition of replication of poliovirus types 2 and 3 (Picornaviridae) in vitro .

Methods of Application

The methods used to study the antiviral effects of HMA include in vitro models .

Results

HMA was found to inhibit the replication of poliovirus types 2 and 3 in vitro .

Application in Anticancer Research

Field

HMA has been studied in the field of anticancer research .

Summary of Application

HMA induced apoptotic mediated cell death in malignant cells via the mitochondrial pathway by inhibiting receptor Src tyrosine kinase .

Methods of Application

The methods used to study the anticancer effects of HMA include various in vitro and in vivo models .

Results

HMA was found to exhibit anticancer activity, although the specific results and quantitative data are not provided in the source .

Application in Antiepileptic Research

Field

HMA has been studied in the field of antiepileptic research .

Summary of Application

HMA demonstrates antiepileptic activity . Antiepileptic drugs are medications used to prevent seizures.

Methods of Application

The methods used to study the antiepileptic effects of HMA include various in vitro and in vivo models .

Results

HMA was found to exhibit antiepileptic activity, although the specific results and quantitative data are not provided in the source .

properties

IUPAC Name

1,2-dihydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAGCTACMMYJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330372
Record name 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroxy-3-methylanthraquinone

CAS RN

602-63-1
Record name 602-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
V Eswaran, S Neelakantan - Current Science, 1972 - JSTOR
Number of citations: 0
YB Wu, CJ Zheng, LP Qin, LN Sun, T Han, L Jiao… - Molecules, 2009 - mdpi.com
Bioactivity-guided fractionation led to the successful isolation of antiosteoporotic components, ie physicion (1), rubiadin-1-methyl ether (2), 2-hydroxy-1-methoxy- anthraquinone (3), 1,2-…
Number of citations: 153 www.mdpi.com
ZM Yang, YF Ou, YT Yi, J Hu, MY Zhao, S Liu… - … Product Research and …, 2019 - cabdirect.org
Eight anthraquinones were isolated from the Chinese medicine: Morinda officinalis, using silica gel column chromatography and preparative HPLC. Those anthraquinones were …
Number of citations: 5 www.cabdirect.org
LC Lin, CJ Chou, YC Kuo - Journal of natural products, 2001 - ACS Publications
Three new anthraquinones, islandicin 4-methyl ether (1), 1,2,6-trihydroxy-7,8-dimethoxy-3-methylanthraquinone (2), and 2-hydroxyemodin 1-methyl ether (3) as well as two known …
Number of citations: 70 pubs.acs.org
SQ Fu, ZY Wang, ZM Jiang, ZM Bi… - Chemistry & …, 2020 - Wiley Online Library
Osteoporosis (OP) is a metabolic bone disease affecting nearly 200 million individuals globally. Morinda officinalis FCHow (MOH) has long been used as a traditional herbal medicine …
Number of citations: 12 onlinelibrary.wiley.com
MR Dhananjeyan, YP Milev, MA Kron… - Journal of Medicinal …, 2005 - ACS Publications
Lymphatic filariasis (elephantiasis) is a global public health problem caused by the parasitic nematodes Wuchereria bancrofti and Brugia malayi. We have previously reported …
Number of citations: 91 pubs.acs.org
Y Li, JG Jiang - Food & function, 2018 - pubs.rsc.org
Anthraquinone compounds with the anthraquinone ring structure are widely found in traditional Chinese medicines and they are attracting a lot of attention due to their good …
Number of citations: 106 pubs.rsc.org
DC White - 2001 - search.proquest.com
Several unique strategies were developed and employed in the synthesis of 2-(1, 2-dihydroxy-1-oxiranylethyl)-5-methylchromen-4-one (1) during a model study for the synthesis of …
Number of citations: 3 search.proquest.com
W PHAKHODEE - Walailak Journal of Science and Technology (WJST), 2012 - wjst.wu.ac.th
The present review covers chemistry and bioactivities of anthraquinones, iridoids, and flavonoids from the Morinda genus. The plants of Morinda species, belonging to the Rubiaceae …
Number of citations: 21 wjst.wu.ac.th
N Li, LP Qin, T Han, YB Wu, QY Zhang, H Zhang - Molecules, 2009 - mdpi.com
The present study was undertaken to investigate the protective effects of ethanol extract from the root of Morinda Officinalis (RMO) on ovariectomy-induced bone loss. Administration of …
Number of citations: 67 www.mdpi.com

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